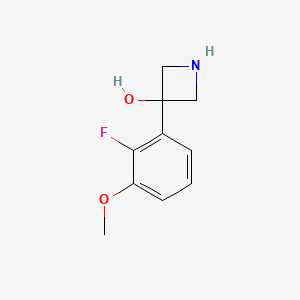
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is a chemical compound with the molecular formula C10H12FNO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a fluoro and methoxy group on the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol typically involves the use of 2-fluoro-1-methylpyridinium p-toluenesulfonate as an acid activator. This reagent facilitates the formation of β-lactams under mild reaction conditions through ketene–imine cycloaddition reactions. The reaction conditions, including the choice of solvents, molar ratio of reagents, and temperature, are optimized to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of efficient coupling reagents like 2-fluoro-1-methylpyridinium p-toluenesulfonate suggests that scalable production could be achieved through similar synthetic routes used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. This suggests that this compound may exert its effects through similar mechanisms, targeting microtubules and inducing cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Fluoro-2-methoxyphenyl)azetidin-3-ol
- 3-Fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 3-Fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
Uniqueness
3-(2-Fluoro-3-methoxyphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other azetidin-3-ol derivatives. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
3-(2-fluoro-3-methoxyphenyl)azetidin-3-ol |
InChI |
InChI=1S/C10H12FNO2/c1-14-8-4-2-3-7(9(8)11)10(13)5-12-6-10/h2-4,12-13H,5-6H2,1H3 |
Clé InChI |
FVKQJRWEJGSEOI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1F)C2(CNC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


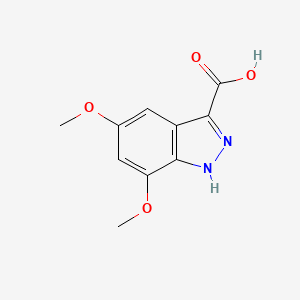
![(2-Aminoethyl)[2-(propylamino)ethyl]amine; silanone](/img/structure/B11756940.png)
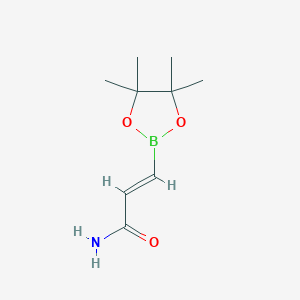
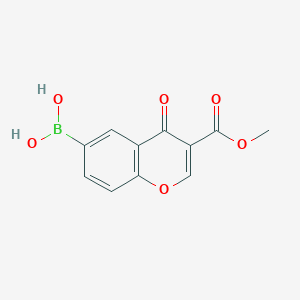
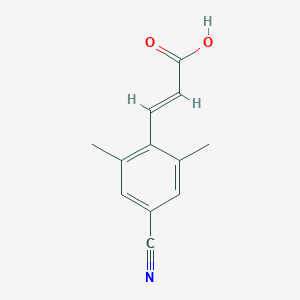
![(7-Methyl-7H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid](/img/structure/B11756960.png)

![3-(Cyclopropylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11756967.png)
![(1S)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-ol](/img/structure/B11756974.png)
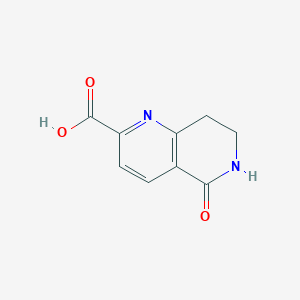
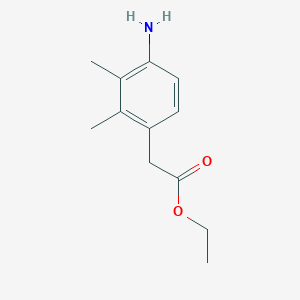
![[(2,3-difluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756983.png)
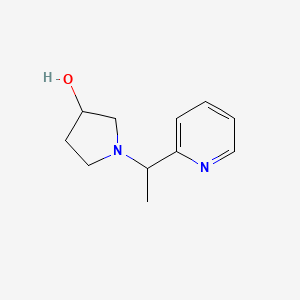
![2-(4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)acetic acid](/img/structure/B11756989.png)
